Chloroacetic acid-d3
Description
Significance of Isotopic Labeling in Chemical and Biological Sciences
Isotopic labeling is a powerful technique that involves the incorporation of isotopes, which are variants of an element with a different number of neutrons, into molecules. studysmarter.co.uk This method is invaluable in scientific research for tracing the path of molecules through complex systems, such as biological organisms or chemical reactions. studysmarter.co.ukcreative-proteomics.com By replacing a specific atom with its isotope, researchers can track the molecule's behavior and transformations, providing deep insights at the molecular level. studysmarter.co.uk Both stable and radioactive isotopes are used, with stable isotopes like deuterium (B1214612) (²H), carbon-13, and nitrogen-15 (B135050) being particularly useful for long-term studies due to their non-radioactive nature. studysmarter.co.ukcreative-proteomics.com
The applications of isotopic labeling are vast and cut across various scientific disciplines. In metabolomics, it helps in understanding metabolic pathways and the impact of diseases or drugs on cellular processes. silantes.com It is also crucial in pharmaceutical research for studying drug absorption, distribution, metabolism, and excretion (ADME). musechem.com Furthermore, isotopic labeling is used in environmental science to trace pollutants and in materials science to investigate reaction mechanisms. vulcanchem.comacs.org The ability to precisely track and quantify molecules makes isotopic labeling an indispensable tool for advancing scientific knowledge. creative-proteomics.comsilantes.com
Rationale for Deuterium Substitution in Chloroacetic Acid Investigations
The substitution of hydrogen with its heavier isotope, deuterium, in chloroacetic acid to form Chloroacetic acid-d3 (ClCD₂COOD) is driven by several key scientific advantages. The primary reason is the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mxresearchgate.net This stronger bond results in a slower reaction rate when a C-D bond is broken, a phenomenon that is highly valuable for studying reaction mechanisms. unam.mxwikipedia.org By comparing the reaction rates of the deuterated and non-deuterated forms of chloroacetic acid, researchers can gain detailed insights into the steps of a chemical reaction. akjournals.com
Another significant rationale for using this compound is its application as an internal standard in analytical chemistry, particularly in mass spectrometry. vulcanchem.comsmolecule.com Its distinct mass allows it to be easily differentiated from its non-deuterated counterpart, enabling precise quantification of chloroacetic acid in various samples, such as environmental water samples. vulcanchem.comjeol.comresearchgate.net This is crucial for monitoring the levels of haloacetic acids, which are common disinfection byproducts in drinking water. jeol.com Additionally, this compound serves as a deuterated building block in the synthesis of more complex isotopically labeled molecules for use in metabolic and pharmaceutical research. vulcanchem.comimpurity.com
Historical Development of Research on Deuterated Organic Acids
The study of deuterated organic acids is intrinsically linked to the discovery of deuterium itself by Harold Urey in 1932. unam.mxscielo.org.mx Early research focused on understanding the fundamental properties of deuterium and its effect on chemical reactions, leading to the concept of the kinetic isotope effect. unam.mx The initial applications of deuteration in organic chemistry were largely academic, aimed at elucidating reaction mechanisms. snnu.edu.cn
The field saw significant advancement with the development of more sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, which allowed for the precise detection of deuterated compounds. metwarebio.com In the 1960s, the potential of using deuterated compounds in medicinal chemistry began to be explored. scielo.org.mxnih.gov Researchers found that replacing hydrogen with deuterium at specific positions in drug molecules could alter their metabolic pathways, often leading to improved pharmacokinetic properties and reduced toxicity. nih.govnih.gov This "deuterium switch" approach has gained considerable commercial interest in recent decades, with the first deuterated drug, deutetrabenazine, receiving FDA approval in 2017. nih.gov The development of new synthetic methods for site-selective deuteration continues to expand the applications of deuterated organic acids and other compounds in various fields of research. snnu.edu.cnchemrxiv.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio 2-chloro-2,2-dideuterioacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAUTSVDIKZOP-RIAYTAFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O[2H])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729151 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-85-6 | |
| Record name | Chloro(~2~H_3_)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30729151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1796-85-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Chloroacetic Acid D3
Strategies for Deuterium (B1214612) Atom Incorporation
The introduction of deuterium into the chloroacetic acid structure can be accomplished through two principal pathways, each with its own set of advantages and challenges. These strategies include direct substitution of protons with deuterons on the target molecule or building the molecule from precursors that already contain the required deuterium atoms. vulcanchem.com
Direct hydrogen-deuterium (H/D) exchange represents the most straightforward conceptual approach to synthesizing deuterated compounds. chinesechemsoc.org This strategy involves treating the non-deuterated chloroacetic acid with a deuterium source under conditions that facilitate the cleavage of C-H bonds and their replacement with C-D bonds.
Modern catalytic systems are essential for activating the otherwise stable C-H bonds. chinesechemsoc.org While specific protocols for chloroacetic acid are not extensively detailed in public literature, general principles of H/D exchange can be applied. These methods often employ transition metal catalysts, such as iridium, palladium, or cobalt, which are capable of reversible C-H bond activation. chinesechemsoc.orgsnnu.edu.cn The deuterium source is typically a readily available and economic reagent like deuterium oxide (D₂O) or deuterium gas (D₂). chinesechemsoc.org For instance, visible light-promoted cobalt catalysis has been shown to be effective for the deuteration of various organic molecules using D₂O or deuterated methanol (B129727) as the deuterium source. chinesechemsoc.org Such catalytic processes are crucial for achieving high levels of deuterium incorporation under manageable reaction conditions.
A more common and often more efficient method for producing chloroacetic acid-d3 involves multi-step synthesis starting from precursors that are already enriched with deuterium. This approach leverages established industrial reactions for chloroacetic acid production, substituting standard reagents with their deuterated analogues. sciencemadness.orgwikipedia.org Two primary industrial routes for non-deuterated chloroacetic acid can be adapted for this purpose.
The first and most predominant method is the direct chlorination of acetic acid. wikipedia.org In this synthesis, deuterated acetic acid (acetic acid-d4, CD₃COOD) is used as the starting material. The chlorination reaction is typically performed in the presence of a catalyst.
Reaction: CD₃COOD + Cl₂ → ClCD₂COOD + DCl
The second major industrial route involves the hydrolysis of trichloroethylene (B50587). wikipedia.org By starting with deuterated trichloroethylene (trichloroethylene-d, CCl₂=CDCl), the subsequent hydrolysis yields the desired this compound. This method is noted for producing a highly pure product, which is a significant advantage as the separation of mono-, di-, and trichloroacetic acids can be challenging. sciencemadness.orgwikipedia.org
Reaction: CCl₂=CDCl + 2 H₂O → ClCD₂COOH + 2 HCl
Direct Hydrogen-Deuterium Exchange Protocols
Catalytic Systems and Optimized Reaction Conditions for Deuteration
The choice of catalyst and the optimization of reaction conditions are critical for the successful synthesis of this compound, influencing both the yield and the isotopic purity of the final product. Different catalysts are employed depending on the chosen synthetic strategy.
For the synthesis route involving the chlorination of deuterated acetic acid, several catalysts have been established in the production of the non-deuterated analogue, which are directly applicable to the deuterated synthesis. Acetic anhydride (B1165640) is a common catalyst for this transformation. wikipedia.orggoogle.com Acetyl chloride can also be used, and it is often formed in situ when acetic anhydride is the catalyst. google.com Other effective catalysts include red phosphorus and sulfur. sciencemadness.org
For direct H/D exchange protocols, more advanced catalytic systems are required. These often involve precious metal complexes that can operate under milder conditions. Iridium and palladium-based catalysts are widely used for H/D exchange on various organic substrates. snnu.edu.cn Recent advancements have also highlighted the use of earth-abundant metals, such as cobalt, in photoredox catalysis for deuteration. chinesechemsoc.org
The table below summarizes various catalytic systems relevant to the synthesis of this compound and its precursors.
| Synthetic Route | Catalyst | Deuterium Source | Typical Conditions | Reference |
|---|---|---|---|---|
| Chlorination of Acetic Acid-d4 | Acetic Anhydride / Acetyl Chloride | N/A (Precursor) | Liquid or gas phase reaction. | wikipedia.org, google.com |
| Chlorination of Acetic Acid-d4 | Red Phosphorus or Sulfur | N/A (Precursor) | Reaction with Cl₂ under UV light. | sciencemadness.org |
| Hydrolysis of Trichloroethylene-d1 | Sulfuric Acid (concentrated) | N/A (Precursor) | Conducted at 130–140 °C. | wikipedia.org |
| Direct H/D Exchange (General) | Iridium or Palladium Complexes | D₂ gas or D₂O | Varies; can be performed at ambient temperature. | snnu.edu.cn |
| Direct H/D Exchange (General) | Cobaloxime Complex | D₂O or MeOD | Visible light irradiation. | chinesechemsoc.org |
| Deuteration of Acetic Acid (Precursor) | Zinc Salt | Not specified | Gas phase reaction. | google.com |
Isotopic Enrichment and Purification Techniques for this compound
Following synthesis, the crude product contains not only chemical impurities but also a distribution of isotopologues (e.g., molecules with varying numbers of deuterium atoms). Therefore, rigorous purification and analysis are required to obtain this compound with high chemical and isotopic purity.
Isotopic enrichment is a critical parameter, reported as the atom percentage of the specific isotope (e.g., deuterium) at the labeled positions. isotope.com Commercially available this compound often specifies an isotopic purity of 98 atom % D. It is important to distinguish isotopic enrichment from species abundance. For a D3-labeled molecule with 99% isotopic enrichment, the abundance of the fully deuterated (CD₃) species is actually 98.5%, with the remainder being primarily the CD₂H species. isotope.com
Chemical purification is also a significant challenge. The synthesis involving the chlorination of acetic acid can produce dichloroacetic acid and trichloroacetic acid as byproducts, which are difficult to separate from the desired monochloroacetic acid by distillation. wikipedia.org This necessitates the use of other purification techniques, such as chromatography. The hydrolysis of trichloroethylene is often preferred as it yields a purer product. sciencemadness.orgwikipedia.org
Several analytical techniques are employed to verify the purity and isotopic composition of the final product.
Mass Spectrometry (MS): This is a fundamental technique for determining isotopic enrichment by analyzing the mass-to-charge ratio of the molecule and its fragments.
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS is a powerful tool for studying protein dynamics, but the underlying principles and instrumentation are also used to precisely measure the level of deuterium incorporation in small molecules. nih.gov The process involves automated labeling and a quench-flow system coupled with UPLC-MS. nih.govwhiterose.ac.uk
Gas Chromatography/Isotope Ratio Mass Spectrometry (GC/IRMS): This technique is specifically designed to measure stable isotope ratios in individual compounds within a mixture, making it well-suited for analyzing the isotopic composition of acetic acid derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the degree of deuteration by observing the disappearance of signals corresponding to the exchanged protons.
Through a combination of controlled synthesis, advanced catalytic systems, and meticulous purification and analysis, this compound can be produced to the high standards required for its applications in research and analytical chemistry.
Advanced Spectroscopic Characterization and Analytical Applications of Chloroacetic Acid D3
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. ijirset.com The introduction of deuterium (B1214612) into a molecule like chloroacetic acid significantly alters its NMR spectrum, providing unique analytical advantages. wikipedia.orgstudymind.co.uk
Deuterium (²H) possesses a nuclear spin of I=1, unlike protium (B1232500) (¹H) which has a spin of I=1/2. wikipedia.org This fundamental difference means that deuterium nuclei interact differently with an external magnetic field. studymind.co.uk Consequently, in ¹H NMR spectroscopy, the signals corresponding to the deuterated positions are absent. This simplifies complex proton spectra and aids in signal assignment.
Conversely, ²H NMR spectroscopy directly detects the deuterium nuclei. While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally poorer. wikipedia.org However, ²H NMR is highly effective for verifying the extent and position of deuteration in a molecule. wikipedia.org For chloroacetic acid-d3, a strong signal would be observed in the ²H NMR spectrum, confirming the successful isotopic labeling. wikipedia.org
In solid-state NMR, deuterium's relatively small quadrupole moment makes it particularly informative for studying molecular dynamics and orientation. wikipedia.org The quadrupolar splitting observed in the ²H NMR spectrum is directly related to the angle between the C-D bond and the magnetic field, offering insights into the alignment of molecules in ordered systems. wikipedia.org
| NMR Property | Effect of Deuterium Labeling (¹H NMR) | Effect of Deuterium Labeling (²H NMR) |
| Signal | Absence of signals at deuterated positions | Direct detection of deuterium nuclei |
| Spectral Simplification | Reduces complexity of proton spectra | N/A |
| Verification of Labeling | Inferred from signal disappearance | Direct confirmation and quantification |
| Chemical Shift | Can induce small changes in neighboring proton shifts | Similar range to ¹H NMR, but lower resolution |
Mass Spectrometry (MS) Applications in Deuterated Chloroacetic Acid Analysis
Mass spectrometry is a cornerstone of analytical chemistry, and the use of isotopically labeled compounds like this compound significantly enhances its capabilities, particularly in quantitative analysis and as a tracer for studying chemical reactions. unam.mxsmolecule.com
Quantitative Analysis Utilizing this compound as an Internal Standard
One of the foremost applications of this compound is as an internal standard in quantitative analysis, especially for the determination of chloroacetic acid in various matrices. smolecule.comvulcanchem.com Internal standards are crucial for correcting variations in sample preparation, injection volume, and instrument response. smolecule.com
Because this compound has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. thermofisher.com However, its higher mass allows it to be distinguished from the analyte of interest. This mass difference is readily detected by the mass spectrometer, enabling accurate quantification.
This approach is widely used in environmental monitoring for the analysis of haloacetic acids in drinking water and other environmental samples. vulcanchem.comhpc-standards.com Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) rely on deuterated standards like this compound to achieve the high accuracy and precision required for regulatory compliance. sigmaaldrich.com
Tracer Applications for Elucidating Chemical Transformations
The isotopic label in this compound makes it an excellent tracer for studying the fate and transformation of chloroacetic acid in chemical and biological systems. smolecule.comvulcanchem.com By introducing the deuterated compound into a system, researchers can follow its path and identify its degradation products using mass spectrometry.
This is particularly valuable in environmental science for investigating the formation and degradation pathways of disinfection byproducts like haloacetic acids. vulcanchem.com For instance, by tracking the deuterium label, it's possible to elucidate the mechanisms of reactions involving chloroacetic acid. vulcanchem.com It can also be used in metabolism studies to understand how organisms process chloroacetic acid derivatives. vulcanchem.com
Infrared (IR) and Other Vibrational Spectroscopy in Isotopic Analysis
Infrared (IR) spectroscopy measures the vibrations of molecular bonds. libretexts.org The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the molecule. libretexts.orgajchem-a.com This phenomenon, known as the kinetic isotope effect, is a powerful tool for isotopic analysis. unam.mx
Specifically, the stretching and bending vibrations of C-D bonds occur at lower frequencies (wavenumbers) compared to the corresponding C-H bonds. unam.mx This is because the vibrational frequency is inversely proportional to the reduced mass of the atoms involved in the bond. libretexts.org Doubling the mass of the hydrogen atom by substituting it with deuterium results in a significant frequency shift. libretexts.org
For this compound, the characteristic C-D vibrational bands would appear in a region of the IR spectrum that is typically free of other signals, making them easily identifiable. unam.mx For example, O-D stretching vibrations are known to appear at significantly lower wavenumbers (e.g., 2550 cm⁻¹ and 2350 cm⁻¹) compared to O-H stretches (e.g., 3420 cm⁻¹ and 3140 cm⁻¹). unam.mx This allows for the confirmation of deuteration and can provide structural information. unam.mxcdnsciencepub.com
| Vibrational Mode | Typical Frequency Range (C-H) | Predicted Frequency Range (C-D) | Effect of Deuteration |
| C-H Stretch | ~2800-3000 cm⁻¹ | Lower frequency | Shift to lower wavenumber |
| O-H Stretch | ~2500-3300 cm⁻¹ | ~1800-2500 cm⁻¹ (for O-D) | Significant shift to lower wavenumber |
| Bending Vibrations | Various | Lower frequency | Shift to lower wavenumber |
Methodologies for Compound-Specific Isotope Analysis (CSIA)
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the isotopic composition (e.g., ¹³C/¹²C, ²H/¹H, ³⁷Cl/³⁵Cl) of individual compounds within a mixture. enviro.wikiniwa.co.nz This provides a powerful tool for identifying sources of contamination, tracking environmental fate, and elucidating reaction mechanisms. enviro.wikiresearchgate.net
CSIA typically involves the separation of compounds by gas chromatography (GC), followed by combustion or pyrolysis to convert the analyte into a simple gas (like CO₂, H₂, or HCl). This gas is then introduced into an isotope ratio mass spectrometer (IRMS) for precise isotopic measurement. ucdavis.edu For non-volatile compounds, derivatization is often necessary to make them suitable for GC analysis. ucdavis.edu Chloroacetic acid, for instance, is often converted to its methyl ester for GC-based analysis. nemi.gov
In the context of this compound, CSIA can be used to differentiate between sources of chloroacetic acid in the environment. enviro.wikischolaris.ca Different formation pathways can lead to distinct isotopic signatures. By analyzing the stable isotope ratios of chlorine and carbon in chloroacetic acid, and by using this compound as a spike or standard, researchers can gain detailed insights into its origins and transformation processes in contaminated sites. researchgate.netscholaris.caresearchgate.net The methodology provides a quantitative means to distinguish between biotic and abiotic degradation pathways. enviro.wiki
Applications in Scientific Research
Use in Metabolic Research
Deuterated compounds like Chloroacetic acid-d3 are valuable tools in metabolic research. vulcanchem.com They can be used as tracers to follow the metabolic fate of chloroacetic acid and its derivatives within biological systems. vulcanchem.com By incorporating the labeled compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME), providing critical information for understanding the biological impact of these substances. musechem.com For example, studies have investigated the metabolic responses of organisms to chloroacetic acids, revealing effects on the metabolism of lipids, amino acids, and other vital compounds. mdpi.com
Reaction Mechanisms in Organo-Halogen Chemistry Involving this compound
Role in Environmental Analysis
A primary application of this compound is as an internal standard for the quantitative analysis of chloroacetic acid in environmental samples. vulcanchem.com Haloacetic acids, including chloroacetic acid, are common disinfection byproducts found in drinking water, and their monitoring is essential for public health. jeol.com The use of a deuterated internal standard like this compound in methods such as gas chromatography-mass spectrometry (GC-MS) allows for highly accurate and precise measurements by correcting for variations in sample preparation and instrument response. smolecule.comjeol.com It can also be used as a tracer to study the environmental fate and transport of haloacetic acids in soil and water systems. vulcanchem.comresearchgate.net
Primary and Secondary Isotope Effects in Rate-Determining Steps
Applications in Materials Science
In materials science, deuterated compounds are used to investigate reaction mechanisms. The kinetic isotope effect associated with deuterium (B1214612) substitution can provide insights into the rate-determining steps of chemical processes. unam.mx While specific applications of this compound in materials science are less documented in publicly available literature, its properties make it a suitable candidate for mechanistic studies of reactions involving chloroacetic acid. vulcanchem.com For example, it could be used to study polymerization reactions or the synthesis of other materials where chloroacetic acid is a precursor.
Applications of Chloroacetic Acid D3 in Environmental Science Research
Tracing Environmental Fate and Transport of Halogenated Organic Acids
The primary application of chloroacetic acid-d3 in environmental science is as an isotopic tracer. vulcanchem.com By introducing this labeled compound into a system, researchers can track its pathway and distinguish it from the naturally occurring, non-deuterated chloroacetic acid. This allows for precise measurements of its transport and distribution in soil and water. vulcanchem.com
The use of deuterium-labeled compounds like this compound offers a non-radioactive alternative for tracking pollutants, enhancing the safety and feasibility of field and laboratory studies. smolecule.com This method is particularly valuable for studying the environmental fate and transport of haloacetic acids, a class of compounds that can be formed as byproducts of water disinfection and have potential environmental impacts. vulcanchem.com
Studies on Natural Formation and Degradation Pathways of Chloroacetic Acids
Microbial Degradation Processes and Dechlorination Mechanisms
Research has shown that chloroacetic acids are subject to microbial degradation in the environment. researchgate.net Microorganisms in soil and water can break down these compounds, often through a process called dechlorination, where the chlorine atom is removed from the molecule. ecetoc.org Studies have identified various bacteria capable of degrading chloroacetic acid. For instance, some bacteria utilize a hydrolytic dehalogenation mechanism to break the carbon-chlorine bond. oup.com The rate of this biodegradation can be influenced by factors such as the concentration of the acid, soil humidity, and temperature. agriculturejournals.cz
The degradation of chloroacetic acid can lead to the formation of smaller, less harmful compounds. plos.org For example, under aerobic conditions, the enzymatic cleavage of the carbon-halogen bond results in glycolic acid, which is then further metabolized by bacteria into carbon dioxide and water. ecetoc.org Anaerobic degradation can also occur, leading to the formation of methane (B114726) and carbon dioxide. oecd.org The ability of microorganisms to use chlorinated compounds for growth highlights their potential role in the natural attenuation and bioremediation of these pollutants. oup.com
Abiotic Transformation Pathways in Aquatic and Terrestrial Systems
In addition to microbial processes, chloroacetic acids can undergo abiotic (non-biological) transformations in the environment. frontiersin.org These processes are influenced by the chemical and physical conditions of the surrounding aquatic or terrestrial system. cas.cz
In soil, the formation of chloroacetic acids can occur abiotically from humic materials. nih.gov The presence of iron ions (Fe2+ and Fe3+) and hydrogen peroxide can increase the yield of this transformation. nih.gov This suggests that chloroacetic acids can be formed naturally in soils through chemical reactions, in addition to their known biotic formation pathways. nih.gov The degradation of chloroacetic acid in soil is possible; however, it can be slow under acidic conditions or at low temperatures. oecd.org
In aquatic systems, the degradation of chloroacetic acid can occur, with studies showing significant mineralization to carbon dioxide over several days. oecd.org Due to its high water solubility and low octanol/water partition coefficient, chloroacetic acid is not expected to adsorb significantly to sediment or bioaccumulate in aquatic organisms. oecd.org While direct photolysis is not a major degradation pathway as it does not significantly absorb UV radiation above 290 nm, slow photodechlorination can occur, especially in the presence of photosensitizers. oecd.orgnih.gov
Atmospheric Chemistry and Multiphase Processes Involving Chloroacetic Acid
Formation Mechanisms from Volatile Organic Compound–Chlorine Chemistry
The atmosphere is another important environmental compartment where chloroacetic acid is formed and transformed. nih.govcopernicus.orgresearcher.liferesearchgate.netcopernicus.orgresearchgate.net Chlorine-containing oxygenated volatile organic compounds (Cl-OVOCs), including chloroacetic acid, are indicators of atmospheric chlorine chemistry involving volatile organic compounds (VOCs). copernicus.orgresearcher.liferesearchgate.netcopernicus.orgresearchgate.net
Field studies have observed distinct daily patterns of chloroacetic acid concentrations, with peaks during the daytime, suggesting photochemical formation mechanisms. copernicus.orgresearcher.liferesearchgate.net While ethene was initially thought to be a primary precursor, modeling studies indicate it accounts for a small fraction of the observed chloroacetic acid. copernicus.orgresearcher.life Quantum chemical calculations and updated models suggest that other VOCs, such as isoprene (B109036) and its oxidation products, are significant precursors. copernicus.orgresearcher.liferesearchgate.netcopernicus.orgresearchgate.net Furthermore, chloroacetaldehyde (B151913) has been identified as a key precursor to chloroacetic acid. copernicus.orgresearcher.liferesearchgate.netcopernicus.orgresearchgate.net
The formation of chloroacetic acid in the atmosphere is not limited to gas-phase reactions. Multiphase processes, involving the uptake of Cl-OVOCs onto aerosols, are believed to play a crucial role. copernicus.orgresearcher.life The heterogeneous conversion of chloroacetaldehyde on aerosol surfaces is a significant pathway for chloroacetic acid formation. copernicus.orgresearcher.life
| Precursor VOC | Estimated Contribution to Chloroacetic Acid Formation |
| Ethene | < 1% |
| Isoprene & Oxidation Products | ~7% |
| Heterogeneous conversion of Chloroacetaldehyde | 24% - 48% |
This table summarizes the estimated contributions of different precursors to the atmospheric formation of chloroacetic acid based on recent modeling studies. copernicus.orgresearcher.life
Atmospheric Fate Modeling Utilizing Isotopic Tracers
Isotopic tracers, such as this compound, are invaluable tools for atmospheric fate modeling. epj-conferences.org By incorporating these labeled compounds into atmospheric models, scientists can better understand the complex chemical and physical processes that govern the lifecycle of chloroacetic acid and other trace gases. epj-conferences.org
Biochemical and Biological Research Applications of Chloroacetic Acid D3
Metabolic Pathway Elucidation Using Deuterium (B1214612) Tracers
The use of isotopically labeled compounds is a cornerstone of metabolic research, enabling scientists to track the transformation of molecules through intricate biochemical pathways. smolecule.com Deuterium-labeled tracers, including Chloroacetic acid-d3, are instrumental in these studies, offering a way to monitor the metabolic fate of specific molecules within a cell or organism. smolecule.comnih.gov
When introduced into a biological system, this compound can be followed using analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com The deuterium atoms give the molecule a distinct mass signature, allowing it to be differentiated from its non-deuterated counterparts. smolecule.com This enables researchers to trace the path of the chloroacetate (B1199739) moiety as it is metabolized, identifying downstream metabolites and elucidating the sequence of enzymatic reactions involved. smolecule.comvulcanchem.com
Research findings have demonstrated the utility of deuterated compounds in tracking metabolic processes. For instance, studies on the metabolism of other deuterated molecules have successfully mapped their biotransformation, providing insights into detoxification pathways and the generation of various metabolic products. nih.gov While specific, detailed metabolic pathway elucidation studies focused solely on this compound are not extensively documented in publicly available literature, the principles of isotope tracing strongly support its application in this area. Its structural similarity to endogenous metabolites like acetate (B1210297) suggests it could enter and be processed by related metabolic pathways.
Table 1: Techniques for Metabolic Pathway Elucidation Using Deuterated Tracers
| Analytical Technique | Principle | Application in Tracking this compound |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. The increased mass of this compound and its metabolites allows for their specific detection and quantification. | Enables the identification and quantification of deuterated metabolites derived from this compound in complex biological samples like cell lysates or biofluids. smolecule.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. Deuterium has a different magnetic moment than hydrogen, leading to distinct signals in NMR spectra. | Allows for the structural characterization of metabolites containing the deuterium label from this compound, helping to pinpoint the location of the label in downstream products. smolecule.com |
Enzyme Mechanism Studies and Active Site Probing with Labeled Substrates
Understanding the mechanism by which an enzyme catalyzes a reaction is fundamental to biochemistry. Deuterated substrates like this compound are powerful tools for probing these mechanisms, primarily through the investigation of kinetic isotope effects (KIEs). smolecule.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, if the cleavage of this bond is the rate-determining step of an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate. tandfonline.com By comparing the reaction rates of an enzyme with Chloroacetic acid and this compound, researchers can deduce whether the cleavage of the C-H bond at the chlorinated carbon is a critical step in the catalytic mechanism. smolecule.com
While direct studies using this compound to probe a specific enzyme's active site are not widely reported, research on the interaction of non-deuterated chloroacetic acid with enzymes provides a strong rationale for its use. For example, chloroacetic acid has been shown to interact with the amino acid residues in the active site and substrate channel of catalase. nih.gov Using this compound in such an experiment could provide more detailed information about the binding orientation and the catalytic steps. Furthermore, studies on dehalogenases, enzymes that break carbon-halogen bonds, have utilized solvent deuterium isotope effects to elucidate their reaction mechanisms, indicating the value of isotopic substitution in this class of enzymes. tandfonline.com
Table 2: Application of Kinetic Isotope Effect in Enzyme Mechanism Studies
| Isotope Effect | Observation | Mechanistic Implication |
| Primary KIE | A significant decrease in reaction rate when using this compound compared to Chloroacetic acid. | The cleavage of the C-H bond at the chlorinated carbon is part of the rate-determining step of the enzymatic reaction. |
| No Significant KIE | The reaction rates for Chloroacetic acid and this compound are similar. | The cleavage of the C-H bond is not involved in the rate-determining step. |
| Inverse KIE | The reaction rate is faster with this compound. | This can indicate a change in hybridization at the carbon atom in the transition state or a pre-equilibrium step involving the substrate. mdpi.com |
Applications in Protein Turnover and Biosynthesis Studies at the Cellular Level
Protein turnover, the balance between protein synthesis and degradation, is a fundamental cellular process. Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful mass spectrometry-based technique used to study protein turnover on a proteomic scale. nih.govelifesciences.orgplos.org This method typically involves the use of "heavy" amino acids containing stable isotopes like ¹³C or ¹⁵N.
While this compound is not a direct precursor for amino acid biosynthesis, its reactivity offers potential for use in protein turnover studies. Chloroacetic acid is known to be an alkylating agent that can react with nucleophilic side chains of amino acids, particularly the sulfhydryl group of cysteine. smolecule.com This reactivity could be exploited to "tag" proteins. If cells were pulsed with this compound, the deuterated label would be incorporated into proteins through this alkylation. By tracking the appearance and disappearance of the deuterated proteins over time using mass spectrometry, researchers could gain insights into the rates of protein modification and potentially turnover.
Although this specific application of this compound for proteome-wide turnover studies is not yet a mainstream technique, the underlying chemical principles are sound. The use of deuterated amino acids in protein turnover studies is well-established, demonstrating the feasibility of using deuterium as a label for monitoring protein dynamics. nih.govnih.gov
Table 3: Potential Use of this compound in Protein Turnover Studies
| Experimental Approach | Description | Information Gained |
| Pulse-Chase Labeling with this compound | Cells are briefly exposed to this compound (pulse), which alkylates existing proteins. The cells are then transferred to a medium without the deuterated compound (chase). | The rate of disappearance of the deuterated label would reflect the degradation rate of the labeled proteins. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Adaptation | One population of cells is grown in the presence of a "light" amino acid, and another is grown with a "heavy" amino acid. Both populations are then treated with this compound. | Comparing the extent of alkylation between the two populations could reveal differences in protein accessibility or reactivity under different conditions. |
Synthesis of Deuterated Analogs for Biochemical Probes and Reagents
One of the most significant applications of this compound is its role as a versatile deuterated building block in organic synthesis. vulcanchem.com Its chemical structure allows for its use as a starting material to create more complex deuterated molecules that can serve as biochemical probes or reagents. vulcanchem.com
The presence of the chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution. This allows for the attachment of the deuterated chloroacetyl group to various other molecules. Furthermore, the carboxylic acid group can be modified through reactions like esterification and amidation. These reactions provide a synthetic handle to build a wide array of deuterated analogs.
A notable example of its use is in the synthesis of "heavy" dl-β-adrenaline, a pharmacologically relevant compound. vulcanchem.com By incorporating the deuterium label, researchers can use this analog in pharmacokinetic studies to differentiate it from the non-deuterated drug, allowing for precise measurements of its absorption, distribution, metabolism, and excretion. Similarly, this compound can be used to synthesize deuterated versions of other biologically active molecules, herbicides, and pharmaceuticals. smolecule.com It has also been used in the synthesis of deuterated nucleotides, which are valuable probes for studying the structure and function of nucleic acids. scienceopen.com
Table 4: Examples of Deuterated Analogs Synthesized from this compound
| Deuterated Analog | Synthetic Precursor | Potential Research Application |
| Heavy dl-β-adrenaline | This compound | Pharmacokinetic studies, drug metabolism research. vulcanchem.com |
| Deuterated Glycolic Acid | This compound | Metabolic tracer for studies on glycolate (B3277807) metabolism. |
| Deuterated Esters and Amides | This compound | Probes for studying enzyme-substrate interactions and metabolic pathways. |
| Deuterated Auxins | This compound (as a potential intermediate) | Plant biology research, studying hormone transport and metabolism. nih.gov |
| Labeled Peptides | This compound (for alkylation of cysteine residues) | Probes for studying protein-protein interactions and enzyme inhibition. biorxiv.org |
Advanced Theoretical and Computational Studies on Chloroacetic Acid D3
Molecular Structure and Dynamics with Deuterium (B1214612) Substitution Effects
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in chloroacetic acid yields Chloroacetic acid-d3, with the molecular formula ClCD₂CO₂D. This isotopic substitution, while not altering the fundamental molecular geometry, induces notable changes in its dynamics and physical properties due to the mass difference between hydrogen and deuterium. The primary consequence of this increased mass is the alteration of vibrational frequencies of the bonds involving deuterium, specifically the C-D and O-D bonds.
According to the principles of quantum mechanics, a chemical bond possesses a zero-point vibrational energy (ZPVE), which is the lowest possible energy state for the bond's vibration. The ZPVE is lower for a heavier isotope, meaning that C-D and O-D bonds have lower zero-point energies than their C-H and O-H counterparts. Consequently, more energy is required to break a bond to deuterium than to hydrogen, leading to what is known as the kinetic isotope effect. This effect manifests in differences in reaction rates and equilibrium constants.
A prominent example of this is the difference in acidity. The dissociation of the acidic deuteron (B1233211) from the carboxyl group is a key dynamic process. Studies have shown that acids are generally weaker in deuterium oxide (D₂O) compared to water (H₂O). nist.govnih.gov For chloroacetic acid, its dissociation constant is 2.7 times greater in water than in heavy water, which is a significant deuterium isotope effect. nist.govnih.gov This difference is often quantified by ΔpK, the difference between the pKₐ value in D₂O and H₂O. For chloroacetic acid, the ΔpK is 0.43. nist.govnih.gov This phenomenon is attributed to the difference in zero-point energy between the isotopes in the acid molecules and the solvent-bonded molecules. nist.govnih.gov
Table 1: Physical and Isotopic Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂ClD₃O₂ |
| Linear Formula | ClCD₂CO₂D |
| Molecular Weight | 97.52 g/mol |
| CAS Number | 1796-85-6 |
| Physical State | Solid |
| Melting Point | 60-63 °C |
| Boiling Point | 189 °C |
| Density | 1.630 g/mL |
| Isotopic Purity | ≥98 atom % D |
Data sourced from references vulcanchem.comcdnisotopes.comchemicalbook.com
Quantum Chemical Characterization of Electronic Properties and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for characterizing the electronic structure and bonding in molecules like this compound. mongoliajol.infomdpi.com These methods allow for the precise calculation of electron distribution, molecular orbitals, and the nature of chemical bonds.
The electronic properties of chloroacetic acid are heavily influenced by the strong inductive effect of the chlorine atom, which withdraws electron density from the rest of the molecule, thereby increasing the acidity of the carboxyl group compared to acetic acid. curlyarrows.com When deuterium is substituted for protium, a secondary, more subtle electronic effect comes into play. It is generally accepted that deuterium is slightly more electron-donating than protium. stackexchange.com Therefore, the CD₂ group in this compound is a slightly better electron donor than the CH₂ group in the non-deuterated form. This minor increase in electron density on the carboxyl group can slightly counteract the inductive withdrawal by the chlorine, which is consistent with the observed lower acidity (stronger O-D bond) explained by ZPVE.
Computational methods like Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to quantify these characteristics. mdpi.comacs.org
NBO Analysis: This method would be used to analyze the charge distribution in detail. It would likely confirm a partial positive charge on the deuterium atoms of the CD₂ group and the acidic deuteron, and a partial negative charge on the oxygen and chlorine atoms. The analysis would quantify the slight increase in electron-donating character of the C-D bonds compared to C-H bonds.
AIM Theory: This approach defines chemical bonds based on the topology of the electron density. It would be used to characterize the critical points of the C-D, O-D, C-C, and C-Cl bonds, providing measures of their covalent and ionic character. The O-D bond would be identified as a polar covalent bond, and its properties would be compared to the O-H bond in the parent molecule to computationally validate the strength difference.
Modeling of Intermolecular Interactions and Solvent Effects on Deuterated Systems
The behavior of this compound in condensed phases is governed by intermolecular interactions, primarily deuterium bonding—an analogue of hydrogen bonding. Like many carboxylic acids, it is expected to form cyclic dimers in the solid phase and in non-polar solvents, where two molecules are linked by a pair of O-D···O=C bonds. The strength of this deuterium bond is subtly different from the corresponding hydrogen bond. Due to the lower ZPVE of the O-D bond, the deuterium bond is generally considered to be slightly stronger than a hydrogen bond, a phenomenon known as the Ubbelohde effect. nih.gov
Modeling solvent effects is critical for understanding the behavior of this compound in solution. As noted earlier, the solvent isotope effect is significant. The acidity of chloroacetic acid is markedly lower in D₂O than in H₂O. nist.govnih.gov Theoretical models can explain this by calculating the free energy change for the dissociation reaction in both solvents. nih.gov
A thermodynamic cycle is often employed in these calculations to determine the ΔpKₐ. nih.gov The calculations must account for the free energy changes associated with transferring the acid and its conjugate base between the two solvents. The results from such models support experimental findings, showing that the dominant factor is the difference in solvation energies, which arises from the differing strengths of interaction between the solute and the H₂O or D₂O solvent molecules. nih.gov
Table 2: Deuterium Isotope Effect on the Acidity of Chloroacetic Acid
| Parameter | Value |
|---|---|
| Solvent | H₂O |
| Kₐ (in H₂O) / Kₐ (in D₂O) | 2.7 |
| pKₐ (in D₂O) - pKₐ (in H₂O) | 0.43 |
Data sourced from references nist.govnih.gov
These computational models, often combining quantum mechanics with continuum solvation models (like PCM) or explicit solvent molecules, are indispensable for dissecting the complex interplay of intermolecular forces that dictate the properties of deuterated systems in solution. mdpi.comnih.gov
Future Directions and Emerging Research Areas for Chloroacetic Acid D3
Integration of Multi-Isotopic Labeling Strategies in Complex Systems
The use of multiple stable isotopes, such as deuterium (B1214612), carbon-13, and nitrogen-15 (B135050), is a growing trend in scientific research. cerilliant.comaptochem.com This multi-isotopic labeling approach allows for the simultaneous tracing of different molecules or pathways within a complex biological or environmental system. Chloroacetic acid-d3 can be used in conjunction with other isotopically labeled compounds to provide a more comprehensive understanding of intricate processes. nih.gov For instance, in metabolic studies, researchers can use this compound alongside 13C-labeled glucose to track the fate of both compounds through various biochemical pathways. clearsynth.com This dual-labeling strategy can reveal interactions and dependencies that would be missed with single-isotope labeling.
A key application of multi-isotopic labeling is in quantitative mass spectrometry. wisdomlib.orgmdpi.com By using a suite of isotopically distinct internal standards, including this compound, scientists can achieve highly accurate and precise quantification of multiple analytes in a single experiment. clearsynth.comwisdomlib.org This is particularly valuable in fields like proteomics and metabolomics, where researchers aim to measure the levels of thousands of proteins or metabolites simultaneously. nih.gov
Development of Novel Catalytic Deuteration Methods for Enhanced Selectivity
The synthesis of deuterated compounds with high isotopic purity and regioselectivity is a significant challenge in organic chemistry. marquette.edu Traditional methods for deuteration often require harsh reaction conditions and can lead to a mixture of products with varying degrees of deuterium incorporation. mdpi.com Recent research has focused on developing novel catalytic methods to overcome these limitations.
One promising approach is the use of transition metal catalysts, such as those based on copper or silver, to facilitate the selective deuteration of carboxylic acids. thieme-connect.com These catalysts can activate the carboxylic acid group and promote the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D2O). nih.govresearchgate.net Another innovative strategy involves photoredox catalysis, which uses visible light to drive the deuteration reaction under mild conditions. nih.govresearchgate.net These methods offer the potential for highly selective and efficient synthesis of this compound and other deuterated molecules. researchgate.net Researchers are also exploring enzymatic methods for deuteration, which could offer even greater selectivity and environmental sustainability. sathyabama.ac.in
Table 1: Comparison of Deuteration Methods for Carboxylic Acids
| Method | Catalyst | Deuterium Source | Advantages | Disadvantages |
| Acid/Base Catalyzed Exchange | Strong acids or bases | D2O | Simple, inexpensive | Harsh conditions, low selectivity |
| Transition Metal Catalysis | Copper, Silver, Iridium | D2O, C2D5OD | Mild conditions, high selectivity | Catalyst cost and toxicity |
| Photoredox Catalysis | Photocatalyst (e.g., Iridium complex) | D2O | Very mild conditions, high functional group tolerance | Requires light source, catalyst complexity |
| Enzymatic Catalysis | Dehydrogenases | D2O | High selectivity, environmentally friendly | Limited substrate scope, enzyme stability |
Advanced Analytical Techniques for Ultra-Trace Analysis and Isotope Ratio Measurement
The ability to detect and quantify compounds at extremely low concentrations is crucial in many areas of science, from environmental monitoring to clinical diagnostics. researchgate.netchromatographyonline.com this compound plays a vital role as an internal standard in ultra-trace analysis methods, particularly those based on mass spectrometry. clearsynth.comnih.gov By adding a known amount of this compound to a sample, analysts can correct for variations in sample preparation and instrument response, leading to more accurate and reliable results. cerilliant.comscioninstruments.com
Recent advances in analytical instrumentation, such as high-resolution mass spectrometry and multidimensional chromatography, have pushed the limits of detection even further. nih.govnjlabs.com These techniques, when combined with the use of deuterated internal standards like this compound, enable the measurement of analytes at the parts-per-trillion (ppt) level or even lower. nih.govasu.edu
Another important area of development is the precise measurement of isotope ratios. Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique for determining the relative abundance of different isotopes in a sample. imprint-analytics.at This information can be used to trace the origin and fate of compounds in the environment and to study metabolic processes in living organisms. The development of more sensitive and accurate IRMS instruments will enhance the utility of this compound in these types of studies.
Expanded Applications in Mechanistic Organic Chemistry and Environmental Biogeochemistry
The unique properties of this compound make it a valuable tool for investigating reaction mechanisms in organic chemistry. vulcanchem.com By substituting deuterium for hydrogen at specific positions in a molecule, chemists can probe the kinetic isotope effect, which provides insights into the rate-determining step of a reaction. This information is essential for understanding how chemical reactions occur and for designing new and more efficient synthetic methods. researchgate.net
In the field of environmental biogeochemistry, this compound can be used as a tracer to study the fate and transport of pollutants in the environment. vulcanchem.com For example, researchers can release a small amount of this compound into a contaminated site and then monitor its movement and degradation over time. nih.govresearchgate.net This information can help to develop effective remediation strategies for cleaning up polluted areas. Recent studies have also explored the natural formation and degradation of chloroacetic acids in forest soils, highlighting the complex biogeochemical cycles of these compounds. researchgate.netagriculturejournals.cz The multiphase atmospheric chemistry of volatile organic compounds (VOCs) and their role in the formation of chloroacetic acid is another active area of research. copernicus.orgcopernicus.org
Q & A
Q. How can the relative molecular mass of chloroacetic acid-d3 be experimentally determined using titration?
A validated method involves neutralizing chloroacetic acid-d3 with sodium hydroxide (NaOH) in the presence of phenolphthalein. The endpoint is marked by a color change from colorless to pink. By calculating the moles of NaOH consumed and correlating them with the moles of deuterated acid, the molecular mass can be derived. Potential errors include measurement inaccuracies (e.g., pipetting) and operational inconsistencies. Mitigation strategies include using calibrated equipment (e.g., electronic balances) and standardizing protocols .
Q. What analytical techniques are recommended for assessing isotopic purity in this compound?
Isotopic purity (e.g., 98 atom% deuterium) is typically verified via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS). These methods distinguish between protonated and deuterated species by analyzing molecular fragmentation patterns or chemical shifts. For example, <sup>2</sup>H-NMR can confirm the incorporation of deuterium at specific positions in the molecule .
Q. How do researchers calculate the percent ionization of this compound in aqueous solutions?
The percent ionization is derived using the acid dissociation constant (Ka) and the initial concentration of the deuterated acid. For a solution prepared by dissolving 0.0286 mol in 1.60 L water, the ionization is calculated via:
Experimental validation involves pH measurements or conductivity assays .
Advanced Research Questions
Q. How do heterogeneous atmospheric processes influence the formation of this compound in environmental studies?
Field observations in coastal regions show diel variations in chloroacetic acid concentrations, driven by Cl-initiated oxidation of volatile organic compounds (VOCs). Current models underestimate these levels due to omitted multiphase reactions (e.g., reactive uptake of Cl-OVOCs like chloroacetaldehyde). Incorporating heterogeneous pathways, with uptake coefficients ranging from 3.63 × 10<sup>−5</sup> to 2.34 × 10<sup>−2</sup>, improves alignment between simulations and experimental data .
Q. What methodological challenges arise when reconciling experimental data with mechanistic models for this compound degradation?
Advanced oxidation processes (AOPs) using hydroxyl radicals (•OH) or ozone (O3) are effective for degrading chloroacetic acid derivatives. However, conflicting data emerge from competing reaction pathways (e.g., radical quenching vs. chain propagation). Researchers optimize conditions by adjusting pH, catalyst loadings, and irradiation parameters. Kinetic modeling and scavenger experiments (e.g., using tert-butanol) help isolate dominant mechanisms .
Q. How can this compound serve as a precursor in synthesizing deuterated materials for NMR studies?
The deuterated acid is used to prepare isotopically labeled polymers or nanoparticles. For example, it can act as a crosslinking agent in deuterated hydrogels, enabling precise structural analysis via <sup>2</sup>H-NMR. Key steps include controlled esterification with deuterated alcohols (e.g., CD3OD) and purification via column chromatography to ensure isotopic integrity .
Q. What strategies address discrepancies in quantifying this compound in complex matrices (e.g., biological fluids)?
Matrix effects in LC-MS/MS analyses (e.g., ion suppression) are mitigated using isotope dilution with <sup>13</sup>C-labeled internal standards. Method validation includes spike-and-recovery tests and calibration in surrogate matrices. For example, human serum spiked with deuterated acid shows >90% recovery after protein precipitation with acetonitrile .
Q. Methodological Notes
- Error Mitigation: Replicate measurements and statistical tools (e.g., ANOVA) are critical for identifying systematic vs. random errors in titration or spectroscopy .
- Safety Protocols: Handling chloroacetic acid-d3 requires PPE (gloves, goggles) due to its corrosive nature. Storage in inert atmospheres (N2) prevents deuteration loss .
- Data Validation: Cross-referencing experimental results with computational models (e.g., MCM v3.3.1) ensures mechanistic accuracy in environmental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
